molecular formula C8H6F5N B15275779 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B15275779
M. Wt: 211.13 g/mol
InChI Key: FQBIIQNIZSLNJU-UHFFFAOYSA-N
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Description

This compound is structurally characterized by:

  • Aromatic substitution: Two fluorine atoms at the 2 and 6 positions of the phenyl ring.
  • Trifluoroethylamine chain: A CF₃ group on the ethanamine carbon, enhancing lipophilicity and metabolic stability.

Properties

Molecular Formula

C8H6F5N

Molecular Weight

211.13 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6F5N/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7H,14H2

InChI Key

FQBIIQNIZSLNJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(F)(F)F)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,6-difluorobenzene with trifluoroacetic acid, followed by amination. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the coupling reactions. The process may also involve the use of solvents like dimethylformamide or tetrahydrofuran to enhance the reaction efficiency .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biochemical effects. The pathways involved often include modulation of ion channels or signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorinated Aromatic Systems

(a) (R)-1-(2,6-Difluorophenyl)ethan-1-amine Hydrochloride
  • Structure : Retains the 2,6-difluorophenyl group but lacks the trifluoroethyl substitution.
  • Key difference : The absence of CF₃ reduces steric bulk and lipophilicity compared to the target compound.
  • Applications : Likely serves as a chiral intermediate in asymmetric synthesis .
(b) 1-(2,6-Difluorophenyl)cyclopentan-1-amine
  • Structure : Incorporates a cyclopentane ring fused to the amine, replacing the ethyl chain.
(c) (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
  • Structure : Substitutes the phenyl ring with a pyridine heterocycle and adds bromine atoms.
  • Impact : Enhanced π-π stacking (pyridine) and heavier halogen presence may influence solubility and reactivity .

Analogs with Heterocyclic or Modified Backbones

(a) 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-Trifluoroethan-1-amine
  • Structure : Replaces the difluorophenyl group with a thiophene ring (C₈H₁₀F₃NS).
(b) (2S,4R)-N-(2,6-Difluorophenyl)-4-hydroxypyrrolidine-2-carboxamide
  • Structure : Amide derivative with a hydroxylated pyrrolidine ring.
  • Impact : The carboxamide group and hydroxylation enhance hydrogen-bonding capacity, improving water solubility .

Functional Group Variations

(a) 1-(2,6-Difluorophenyl)-2,2,2-Trifluoroethan-1-one
  • Structure : Ketone precursor to the target amine.
  • Synthetic relevance : Reduction of this ketone (e.g., via reductive amination) would yield the target compound, highlighting its role in synthesis pathways .

Comparative Analysis Table

Compound Name Molecular Formula Key Structural Features Potential Applications
Target Compound C₈H₅F₅N (inferred) 2,6-difluorophenyl + CF₃-ethylamine Pharmaceuticals, agrochemicals
(R)-1-(2,6-Difluorophenyl)ethan-1-amine HCl C₈H₈ClF₂N 2,6-difluorophenyl + ethylamine Chiral intermediates
1-(2,6-Difluorophenyl)cyclopentan-1-amine C₁₁H₁₂F₂N Cyclopentane backbone Rigid scaffold for drug design
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-Trifluoroethan-1-amine C₈H₁₀F₃NS Thiophene + CF₃-ethylamine Materials science
(2S,4R)-N-(2,6-Difluorophenyl)-4-hydroxypyrrolidine-2-carboxamide C₁₂H₁₃F₂N₂O₂ Pyrrolidine carboxamide + 2,6-difluorophenyl CNS-targeting therapeutics

Key Research Findings and Implications

  • Fluorine substitution : The 2,6-difluorophenyl motif is recurrent in patented compounds (e.g., Eisai’s rufinamide ), underscoring its importance in enhancing metabolic stability and receptor binding.
  • Backbone modifications: Trifluoroethylamine (CF₃) in the target compound likely improves lipophilicity compared to non-fluorinated analogs, though at the cost of increased steric hindrance .
  • Synthetic pathways : Ketone precursors (e.g., 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-one) suggest reductive amination as a viable route for amine synthesis .

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